molecular formula C14H16O4S B14349463 [(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid CAS No. 91503-68-3

[(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid

Katalognummer: B14349463
CAS-Nummer: 91503-68-3
Molekulargewicht: 280.34 g/mol
InChI-Schlüssel: MJMBNDVWKVLNTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid is an organic compound characterized by its unique structure, which includes a phenyl group, a sulfanyl group, and an acetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid typically involves multiple steps. One common method includes the reaction of 2-acetyl-3-oxo-1-phenylbutyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then hydrolyzed under acidic conditions to yield the desired this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets industrial standards.

Analyse Chemischer Reaktionen

Types of Reactions

[(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

[(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the synthesis of specialty chemicals and pharmaceuticals.

Wirkmechanismus

The mechanism of action of [(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the phenyl and acetic acid moieties may interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(2-Acetyl-3-oxo-1-phenylbutyl)thio]acetic acid
  • [(2-Acetyl-3-oxo-1-phenylbutyl)sulfinyl]acetic acid
  • [(2-Acetyl-3-oxo-1-phenylbutyl)sulfonyl]acetic acid

Uniqueness

[(2-Acetyl-3-oxo-1-phenylbutyl)sulfanyl]acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfanyl group and an acetic acid moiety allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications .

Eigenschaften

CAS-Nummer

91503-68-3

Molekularformel

C14H16O4S

Molekulargewicht

280.34 g/mol

IUPAC-Name

2-(2-acetyl-3-oxo-1-phenylbutyl)sulfanylacetic acid

InChI

InChI=1S/C14H16O4S/c1-9(15)13(10(2)16)14(19-8-12(17)18)11-6-4-3-5-7-11/h3-7,13-14H,8H2,1-2H3,(H,17,18)

InChI-Schlüssel

MJMBNDVWKVLNTL-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C(C(C1=CC=CC=C1)SCC(=O)O)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.